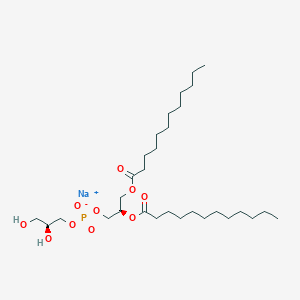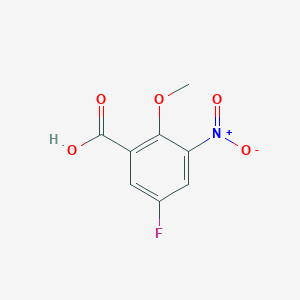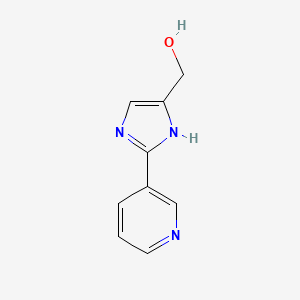
1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of a pyrazole ring substituted with two 4-chlorophenyl groups and a thiourea moiety. This compound is known for its diverse applications in scientific research, particularly in the areas of medicinal chemistry and material science.
準備方法
The synthesis of 1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea typically involves the reaction of 1,3-bis(4-chlorophenyl)thiourea with appropriate reagents under controlled conditions. One common method includes the use of triethylamine and 1-hydroxy-3H-benz[d][1,2]iodoxole-1,3-dione in N,N-dimethyl-formamide, followed by the addition of formic acid hydrazide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the thiourea moiety can be replaced by other functional groups. Common reagents and conditions used in these reactions include N,N-dimethyl-formamide, acetonitrile, and mercury (II) diacetate. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities, including antibacterial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea involves its interaction with molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
類似化合物との比較
1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea can be compared with other similar compounds, such as:
1,3-Bis(4-methylphenyl)thiourea: This compound has similar structural features but with methyl groups instead of chlorophenyl groups.
1,3-Bis(4-chlorophenyl)urea: This compound has a urea moiety instead of a thiourea moiety. The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H12Cl2N4S |
|---|---|
分子量 |
363.3 g/mol |
IUPAC名 |
[2,5-bis(4-chlorophenyl)pyrazol-3-yl]thiourea |
InChI |
InChI=1S/C16H12Cl2N4S/c17-11-3-1-10(2-4-11)14-9-15(20-16(19)23)22(21-14)13-7-5-12(18)6-8-13/h1-9H,(H3,19,20,23) |
InChIキー |
WLYSDSBFLJUQLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)NC(=S)N)C3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044257.png)





![Ethyl 7-([1,1'-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12044297.png)



![3-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12044308.png)
